4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol
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Overview
Description
4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[32. This compound is characterized by its unique bicyclic structure, which includes an azido group and a phenylmethoxy group, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
The synthesis of 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the bicyclic core, followed by the introduction of the azido and phenylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its azido and phenylmethoxy groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:
4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the hydroxyl group.
2-Phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol: Lacks the azido group, affecting its reactivity and applications.
4-Azido-6,8-dioxabicyclo[3.2.1]octan-3-ol: Lacks the phenylmethoxy group, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKEFNIXUCHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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